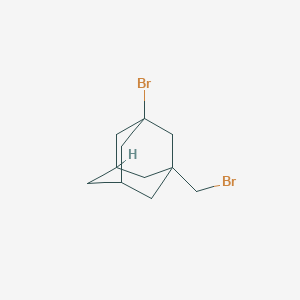

1-Bromo-3-(bromomethyl)adamantane

Description

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQVGBXLHPBGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377844 | |

| Record name | 1-Bromo-3-(bromomethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-25-9 | |

| Record name | 1-Bromo-3-(bromomethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Adamantane Scaffold in Modern Chemistry

An In-Depth Technical Guide to 1-Bromo-3-(bromomethyl)adamantane: Properties, Synthesis, and Applications

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability, increased lipophilicity for better membrane permeability, and precise conformational restriction for optimal target binding.[2] Among the vast library of functionalized adamantanes, this compound (CAS No. 1822-25-9) stands out as a particularly versatile bifunctional building block.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. As a Senior Application Scientist, my aim is to not only present the data but also to offer insights into the causality behind its synthetic utility and the strategic considerations for its application in advanced research.

Physicochemical and Spectroscopic Properties

A fundamental understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. This compound is a colorless solid whose key properties are summarized below.[3][4]

| Property | Value | Source |

| CAS Number | 1822-25-9 | [3][4] |

| Molecular Formula | C₁₁H₁₆Br₂ | [3][4] |

| Molecular Weight | 308.05 g/mol | [3][4] |

| Appearance | Colorless Solid | [3] |

| Melting Point | 105-108 °C | [4] |

| Boiling Point | 312.1 ± 15.0 °C (Predicted) | [4] |

| Density | 1.734 ± 0.06 g/cm³ (Predicted) | [4] |

| InChI Key | SKQVGBXLHPBGHY-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Structural validation is a critical, self-validating step in any synthetic workflow. While specific spectra for this exact compound are not publicly indexed, its structure can be unequivocally confirmed by standard spectroscopic methods. The expected spectroscopic fingerprint is based on the analysis of its constituent parts: the adamantane cage, the tertiary bridgehead bromide, and the primary bromomethyl group.

| Technique | Expected Observations |

| ¹H NMR | The spectrum would be complex, showing distinct signals for the adamantyl cage protons and a characteristic singlet for the -CH₂Br protons, likely in the range of 3.0-3.5 ppm. The cage protons would appear as a series of broad multiplets. |

| ¹³C NMR | Distinct signals would confirm the carbon skeleton. Key signals would include the quaternary carbon attached to the bridgehead bromine (C-Br), the methylene carbon of the bromomethyl group (-CH₂Br), and the various CH and CH₂ groups of the adamantane core. |

| Mass Spec. (EI) | The mass spectrum would show a characteristic molecular ion peak (M⁺) with an isotopic pattern indicative of two bromine atoms (M, M+2, M+4 in an approximate 1:2:1 ratio). Key fragmentation would likely involve the loss of a bromine radical (M-Br)⁺ and the bromomethyl group (M-CH₂Br)⁺. |

| IR Spectroscopy | The spectrum would be dominated by C-H stretching and bending vibrations of the adamantane framework. A key diagnostic peak would be the C-Br stretching vibration, typically found in the 500-600 cm⁻¹ region. |

Synthesis and Purification

The synthesis of this compound typically involves the selective bromination of an appropriate adamantane precursor.[3] The choice of methodology is dictated by the desired selectivity and scale.

Synthetic Strategy: A Generalized Approach

A common conceptual pathway involves the functionalization of 1-adamantaneacetic acid or a related derivative. The dual bromination can be achieved through methods such as radical bromination for the bromomethyl group and electrophilic bromination for the bridgehead position.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: General Bromination Procedure

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and specific precursors.

-

Reaction Setup: To a solution of the adamantane precursor in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add the brominating agent (e.g., N-Bromosuccinimide for allylic/benzylic-type positions or elemental bromine for bridgehead positions).

-

Initiation: For radical reactions, add a radical initiator such as AIBN or benzoyl peroxide. For electrophilic reactions, a Lewis acid catalyst may be employed.

-

Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by TLC or GC-MS. The exothermic nature of large-scale brominations requires careful temperature control.[5]

-

Workup: After cooling to room temperature, quench the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a wash with sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like methanol or ethanol, to yield the final product.[6]

Chemical Reactivity: A Tale of Two Bromides

The synthetic value of this compound lies in the differential reactivity of its two bromine substituents. The tertiary bridgehead bromide and the primary bromomethyl bromide exhibit distinct behaviors in nucleophilic substitution reactions, allowing for selective and sequential functionalization.

-

Tertiary Bridgehead Bromide (C1-Br): This bromide is attached to a tertiary carbon. Due to extreme steric hindrance and the geometric constraints of the rigid cage (Bredt's rule), it is unreactive towards SN2 pathways. However, it readily undergoes SN1-type reactions because the departure of the bromide ion leads to a relatively stable tertiary adamantyl carbocation.

-

Primary Bromomethyl Bromide (C3-CH₂Br): This bromide is attached to a primary carbon. It is sterically accessible and therefore highly susceptible to SN2 reactions with a wide range of nucleophiles.

This differential reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: Differential reactivity of the two bromine sites on the adamantane scaffold.

Applications in Research and Drug Development

The unique structural and reactive properties of this compound make it a valuable tool for chemists in both pharmaceutical and materials science research.[3]

Medicinal Chemistry and Drug Discovery

This compound serves as a versatile starting material for creating libraries of novel adamantane-based molecules for biological screening.[3] The rigid core can be used to explore the pharmacophore space around a biological target, while the two reactive handles allow for the introduction of various functional groups to modulate properties like solubility, potency, and selectivity.[3]

-

Lead Optimization: By incorporating this scaffold, researchers can systematically modify a lead compound to improve its drug-like properties. For example, one bromine can be used to attach the core structure to a known pharmacophore, while the other can be functionalized to fine-tune interactions with a receptor or improve metabolic stability.[3]

-

Therapeutic Areas: Research has explored its use in developing new agents for neurodegenerative diseases, cancer, and viral infections.[3] The adamantane cage itself is a key component of approved drugs like Amantadine (antiviral/anti-parkinsonian) and Memantine (Alzheimer's disease).[2][5]

Caption: Use of this compound in a lead optimization workflow.

Materials Science

In polymer chemistry, incorporating the bulky and thermally stable adamantane cage can significantly alter the properties of materials. This compound can be used as a cross-linking agent or as a monomer to synthesize specialty polymers with high thermal stability, enhanced rigidity, or specific optical properties. The bromine atoms also serve as handles for further polymer modification or can impart flame-retardant properties.[3]

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety protocols must be strictly followed when handling this compound. While specific toxicity data is limited, information from related bromoadamantanes suggests that it should be handled as a hazardous substance.[7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid all personal contact, including skin contact and inhalation.[9] Prevent dust formation during handling. Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents, ignition sources, and foodstuffs.[9]

-

Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for innovation. Its unique combination of a rigid, lipophilic core and two differentially reactive bromine atoms provides chemists with a versatile platform for the rational design of novel molecules. From optimizing drug candidates to engineering advanced polymers, the applications of this compound are extensive. By understanding its fundamental properties, synthesis, and reactivity, researchers can fully leverage its potential to accelerate discovery and development in their respective fields.

References

-

PubChem. 1-Bromo-3-methyladamantane. National Institutes of Health. [Link]

-

PubChem. 1-(Bromomethyl)adamantane. National Institutes of Health. [Link]

-

Wikipedia. 1-Bromoadamantane. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromoadamantane in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 1-Bromoadamantane. [Link]

- Google Patents. Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

- Google Patents.

-

NIST. 1-Bromoadamantane. NIST WebBook. [Link]

-

Schreiner, P. R., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]

-

Cheméo. Chemical Properties of 1-Bromoadamantane. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 1822-25-9 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 6. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)adamantane: A Versatile Building Block for Drug Discovery and Materials Science

Introduction: The Adamantane Scaffold and the Significance of 1-Bromo-3-(bromomethyl)adamantane

The adamantane moiety, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its unique cage-like structure imparts desirable physicochemical properties to molecules, including high lipophilicity, metabolic stability, and a three-dimensional architecture that can facilitate strong and specific interactions with biological targets or form robust polymer networks.[1][2] The introduction of functional groups onto the adamantane core provides a versatile platform for the synthesis of novel compounds with a wide range of applications, from antiviral and neuroprotective drugs to high-performance polymers.[3][4]

This in-depth technical guide focuses on this compound (CAS Number: 1822-25-9), a disubstituted adamantane derivative that serves as a valuable bifunctional building block. The presence of two bromine atoms at distinct positions—a tertiary bromide on the adamantane cage and a primary bromide on a methyl substituent—offers differential reactivity, enabling selective and sequential chemical transformations. This guide will provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1822-25-9 | |

| Molecular Formula | C₁₁H₁₆Br₂ | |

| Molecular Weight | 308.05 g/mol | |

| Appearance | Colorless solid | [5] |

| Melting Point | 105-108 °C | [5] |

| Boiling Point (Predicted) | 312.1 ± 15.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.734 ± 0.06 g/cm³ | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethers. Insoluble in water. | N/A |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (δ 1.5-2.5 ppm) corresponding to the adamantyl cage protons. A distinct singlet or a less complex multiplet corresponding to the bromomethyl protons (CH₂Br) would likely appear at a downfield-shifted position (δ 3.0-3.5 ppm) due to the deshielding effect of the adjacent bromine atom.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the adamantane cage carbons. The carbon bearing the tertiary bromine (C-Br) would appear at a significantly downfield-shifted position (δ 60-70 ppm). The bromomethyl carbon (CH₂Br) would also be downfield-shifted (δ 35-45 ppm). The remaining adamantane carbons would resonate in the typical aliphatic region (δ 25-45 ppm).[10]

-

Mass Spectrometry (EI): The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound, with molecular ion peaks (M⁺, M⁺+2, M⁺+4) in an approximate 1:2:1 ratio. Key fragmentation pathways would likely involve the loss of a bromine atom (M-Br)⁺ and subsequent fragmentation of the adamantane cage.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations of the adamantane core (around 2850-2950 cm⁻¹ and 1450 cm⁻¹, respectively). A characteristic C-Br stretching vibration is expected in the fingerprint region (500-700 cm⁻¹).[11]

Synthesis of this compound: A Proposed Synthetic Route

A direct and validated synthetic protocol for this compound is not prominently described in the literature. However, a logical and efficient two-step synthesis can be proposed starting from the commercially available 3-methyladamantane-1-carboxylic acid.[12] This proposed route leverages two well-established reactions in organic synthesis: the Hunsdiecker reaction and free-radical bromination.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Bromo-3-methyladamantane via the Hunsdiecker Reaction

The Hunsdiecker reaction is a classic method for the synthesis of organic halides from the silver salts of carboxylic acids.[13][14][15][16][17] This reaction proceeds via a free-radical mechanism and results in the loss of carbon dioxide, yielding a halide with one less carbon atom than the starting carboxylic acid.

Causality of Experimental Choices:

-

Starting Material: 3-Methyladamantane-1-carboxylic acid is chosen as it already possesses the required carbon skeleton.[12] The carboxylic acid group is at a tertiary position, which is ideal for the Hunsdiecker reaction to introduce the first bromine atom at the desired bridgehead position.

-

Reagents: Silver oxide (Ag₂O) is used to form the silver carboxylate salt in situ. Bromine (Br₂) is the halogenating agent. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction, although safer alternatives should be considered where possible.

Experimental Protocol (Proposed):

-

Salt Formation: In a round-bottom flask protected from light, suspend 3-methyladamantane-1-carboxylic acid (1.0 eq) in water. Add a stoichiometric amount of silver oxide (Ag₂O, 0.5 eq) and stir the mixture at room temperature until a uniform suspension of the silver salt is formed.

-

Drying: Filter the silver salt, wash it with water and acetone, and dry it thoroughly under vacuum. It is crucial that the salt is anhydrous for the next step.

-

Hunsdiecker Reaction: Suspend the dry silver 3-methyladamantane-1-carboxylate in anhydrous carbon tetrachloride. Cool the mixture in an ice bath and slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise with stirring.

-

Reaction Completion: After the addition is complete, the reaction mixture is gently refluxed until the evolution of CO₂ ceases and the color of bromine disappears.

-

Work-up: Cool the reaction mixture and filter off the silver bromide precipitate. Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 1-bromo-3-methyladamantane can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound via Free-Radical Bromination

The second step involves the selective bromination of the methyl group of 1-bromo-3-methyladamantane. Free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for the allylic and benzylic bromination of hydrocarbons, and it can also be used for the bromination of activated C-H bonds, such as those adjacent to a tertiary carbon.[18][19]

Causality of Experimental Choices:

-

Reagents: N-Bromosuccinimide (NBS) is a convenient and selective source of bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. Carbon tetrachloride is a common solvent for this reaction.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methyladamantane (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Reactivity and Synthetic Applications

This compound is a bifunctional electrophile, with two bromine atoms that exhibit different reactivities. The tertiary bromide at the bridgehead position is prone to undergo Sₙ1-type nucleophilic substitution reactions, proceeding through a stable tertiary carbocation intermediate. The primary bromide on the methyl group is more susceptible to Sₙ2-type reactions, although steric hindrance from the bulky adamantane cage may slow down the reaction rate. This differential reactivity allows for selective functionalization of the molecule.

Caption: Reactivity of this compound with nucleophiles and in polymerization.

Nucleophilic Substitution Reactions

The adamantyl cation is a stable tertiary carbocation, and therefore, nucleophilic substitution at the bridgehead position of adamantane derivatives proceeds readily via an Sₙ1 mechanism.[20]

Representative Protocol: Synthesis of 1-Azido-3-(bromomethyl)adamantane

This protocol is adapted from known procedures for the azidation of bromoadamantanes.[21]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Nucleophilic Substitution: Add sodium azide (NaN₃, 1.1 eq) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purification by column chromatography on silica gel will yield 1-azido-3-(bromomethyl)adamantane.

Applications in Drug Discovery

The adamantane scaffold is a key component of several approved drugs, including the antiviral agents amantadine and rimantadine, and the NMDA receptor antagonist memantine, used for the treatment of Alzheimer's disease.[3][22][23] this compound serves as a versatile starting material for the synthesis of novel adamantane-based drug candidates. The two bromine atoms can be replaced with various pharmacophores to create a library of compounds for screening against different biological targets. For instance, the introduction of amino groups, heterocyclic moieties, or other functional groups can lead to new antiviral, anticancer, or CNS-active agents.[1][24][25]

Applications in Materials Science

The rigid and bulky nature of the adamantane core makes it an attractive building block for the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and desirable optical properties.[2] this compound can be used as a crosslinking agent or a monomer in polymerization reactions. For example, it can undergo Friedel-Crafts alkylation with aromatic compounds to form robust, porous organic polymers with potential applications in gas storage and separation.[4]

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile bifunctional building block for organic synthesis. Its unique structure, featuring a rigid adamantane core with two differentially reactive bromine atoms, provides a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its properties, a proposed synthetic route, its reactivity, and its potential applications. By understanding the principles outlined herein, researchers can effectively utilize this compound to advance their scientific endeavors.

References

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. (1996). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. (1996). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac. (2018). Allied Academies. Retrieved January 14, 2026, from [Link]

-

Synthesis and antiviral activity of new adamantane derivatives. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

-

1-Bromoadamantane - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Hunsdiecker reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Synthesis and Reactions of Allylic Azides of the Adamantane Series. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Hunsdiecker reaction. (2020). Sciencemadness Wiki. Retrieved January 14, 2026, from [Link]

-

13C NMR spectra of adamantane derivatives. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

Hunsdiecker Reaction. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]

-

HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. (n.d.). AdiChemistry. Retrieved January 14, 2026, from [Link]

-

Innovations in Adamantane Chemistry: The Role of 1-Bromoadamantane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

1-Bromoadamantane. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

- Process for the preparation of 1-bromo-3,5-dimethyl adamantane. (2011). Google Patents.

-

1-bromo-3-methyladamantane - 702-77-2, C11H17Br, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

-

1-Bromoadamantane. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

A nanoporous organic polymer using 1, 3-dibromoadamantane as a crosslinker for adsorption/separation of benzene and cyclohexane. (2024). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

1-Bromoadamantane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

1-Bromoadamantane. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

1-Bromoadamantane | C10H15Br | CID 79106. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

1-Bromo-3-methyladamantane | C11H17Br | CID 429462. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

1-(Bromomethyl)adamantane | C11H17Br | CID 1416304. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Butane, 1-bromo-3-methyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

For each compound, predict the major product of free-radical bromination. (n.d.). Pearson+. Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. A nanoporous organic polymer using 1, 3-dibromoadamantane as a crosslinker for adsorption/separation of benzene and cyclohexane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Buy this compound | 1822-25-9 [smolecule.com]

- 6. 1-Bromoadamantane(768-90-1) 13C NMR spectrum [chemicalbook.com]

- 7. 1-Bromoadamantane [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]

- 10. kbfi.ee [kbfi.ee]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 3-Methyladamantane-1-carboxylic acid | C12H18O2 | CID 286125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Hunsdiecker reaction - Sciencemadness Wiki [sciencemadness.org]

- 16. byjus.com [byjus.com]

- 17. adichemistry.com [adichemistry.com]

- 18. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 19. Show how free-radical halogenation might be used to synthesize th... | Study Prep in Pearson+ [pearson.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. alliedacademies.org [alliedacademies.org]

- 23. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-3-(bromomethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold - A Diamondoid in Drug Discovery

Adamantane, the smallest unit of the diamond crystal lattice, is a unique tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane) that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its perfectly rigid, cage-like, and highly lipophilic structure provides a three-dimensional scaffold that is increasingly utilized to design novel therapeutics.[1][3] By incorporating the adamantane moiety, medicinal chemists can enhance the pharmacokinetic profiles of drug candidates, improving properties such as absorption, distribution, metabolism, and excretion (ADME).[4] The rigid framework allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets like ion channels and enzymes.[1][5] This guide focuses on a key derivative, 1-Bromo-3-(bromomethyl)adamantane, a versatile building block for synthesizing advanced, functionalized adamantane-based molecules.[6]

Molecular Architecture of this compound

This compound is a disubstituted adamantane derivative with the chemical formula C₁₁H₁₆Br₂.[6] Its structure is defined by the core adamantane cage with two distinct bromine-containing substituents located at the bridgehead positions, C1 and C3.

-

Bridgehead Bromination: A bromine atom is directly attached to the tertiary carbon at the 1-position. This C(sp³)-Br bond is relatively stable due to the steric hindrance and the bridgehead nature of the carbon, which resists the formation of a planar carbocation intermediate necessary for SN1 reactions.

-

Bromomethyl Group: A bromomethyl (-CH₂Br) group is attached to the tertiary carbon at the 3-position. This introduces a primary alkyl halide, which exhibits different reactivity compared to the bridgehead bromide.[6]

This dual functionalization makes the molecule a bifunctional electrophile, where each bromine site can be targeted for distinct chemical modifications through careful selection of reaction conditions.

Caption: Molecular structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step bromination of adamantane or its derivatives. The choice of brominating agents and reaction conditions is critical to achieve the desired regioselectivity.

Illustrative Synthetic Pathway

A common conceptual approach involves the controlled bromination of an adamantane precursor. For instance, starting from 1-adamantanemethanol, a series of reactions can introduce the required bromine substituents.

Caption: Conceptual workflow for the synthesis of adamantane derivatives.

Causality in Synthesis

-

Electrophilic Bromination: The use of bromine (Br₂) often in the presence of a Lewis acid catalyst, typically targets the tertiary bridgehead positions of the adamantane cage due to the relative stability of the resulting carbocation intermediates.[6]

-

Radical Bromination: To functionalize a methyl group attached to the adamantane core, radical bromination using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) is the method of choice. This selectively brominates the allylic/benzylic-like position over the cage C-H bonds.

Differential Reactivity

The two C-Br bonds in the molecule exhibit distinct reactivity profiles:

-

Primary Bromide (-CH₂Br): This site is more susceptible to SN2 (bimolecular nucleophilic substitution) reactions with a wide range of nucleophiles.

-

Tertiary Bridgehead Bromide (C-Br): This bond is significantly less reactive in SN2 reactions due to severe steric hindrance. It can undergo SN1 reactions, but the formation of a bridgehead carbocation is energetically unfavorable. However, it can react with strong nucleophiles or under conditions that favor radical or ionic pathways.[6]

This differential reactivity allows for sequential and selective functionalization, making it a powerful tool in constructing complex molecules.

Spectroscopic Validation: A Self-Validating System

Confirming the precise molecular structure of this compound requires a combination of spectroscopic techniques. The data from each method corroborates the others, forming a self-validating system that ensures structural integrity.[7]

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Complex multiplets in the δ 1.5-2.5 ppm range corresponding to the adamantane cage protons. A distinct singlet or narrow multiplet around δ 3.2-3.5 ppm for the two protons of the -CH₂Br group. |

| ¹³C NMR | Multiple signals for the adamantane cage carbons. A signal for the quaternary carbon attached to bromine (C1-Br) around δ 60-70 ppm. A signal for the bromomethyl carbon (-CH₂Br) around δ 35-45 ppm. A signal for the other bridgehead carbon (C3) attached to the methyl group. |

| Mass Spectrometry (EI) | A characteristic molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1, confirming the presence of two bromine atoms. Key fragment ions corresponding to the loss of Br˙ (M-79/81) and CH₂Br˙ (M-93/95). |

| Infrared (IR) Spectroscopy | Strong C-H stretching vibrations just below 3000 cm⁻¹. C-H bending (scissoring) vibrations around 1450 cm⁻¹. A characteristic C-Br stretching absorption in the fingerprint region, typically between 500-650 cm⁻¹. |

Experimental Protocols for Structural Verification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]

-

¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. Acquire data using a standard single-pulse sequence with a 1-2 second relaxation delay.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse program to obtain singlets for all carbon atoms. A longer acquisition time or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.

-

Data Analysis: Integrate proton signals to determine relative proton counts. Analyze chemical shifts and coupling patterns to assign signals to specific protons and carbons in the structure.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern, confirming elemental composition.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[7]

-

Injection: Inject 1 µL of the solution into the GC-MS system. The GC will separate the compound from any impurities.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[7]

-

Mass Analysis: Scan a mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak cluster and analyze its isotopic pattern to confirm the presence of two bromine atoms. Compare the observed fragmentation pattern with predicted cleavages (e.g., loss of Br).

-

Applications in Drug Development and Materials Science

The unique structural and reactive properties of this compound make it a valuable intermediate.

-

Lead Optimization in Medicinal Chemistry: Its rigid scaffold is used to explore the chemical space around a pharmacophore.[6] By replacing flexible linkers or phenyl groups with the adamantane cage, researchers can improve metabolic stability and potency.[1] The two distinct bromine handles allow for the introduction of various functional groups to probe structure-activity relationships (SAR).

-

Antiviral and Neurodegenerative Disease Research: Adamantane derivatives are the backbone of several approved drugs, including antivirals (Amantadine) and treatments for neurodegenerative disorders (Memantine).[5][8] This compound serves as a starting point for the synthesis of novel agents in these therapeutic areas.[6]

-

Materials Science: Brominated compounds can act as flame retardants. Incorporating this molecule into polymer backbones can enhance their thermal stability and fire resistance.[6]

Conclusion

This compound is more than a simple organobromine compound; it is a strategically designed molecular tool. Its rigid, three-dimensional adamantane core, combined with two chemically distinct bromine substituents, provides a robust and versatile platform for innovation. For scientists in drug discovery and materials science, a thorough understanding of its molecular structure, reactivity, and spectroscopic signature is fundamental to unlocking its full potential in the rational design of next-generation molecules.

References

-

Qu, T. et al. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(iv), 0-0. Available at: [Link]

-

PubMed. (2000). Synthesis and Antimicrobial Activity of New Adamantane Derivatives I. Acta Biochim Pol., 47(1), 87-94. Available at: [Link]

-

ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Aust J Chem, 77(8), CH24075. Available at: [Link]

-

SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available at: [Link]

-

ResearchGate. (2025, August 6). Use of the Adamantane Structure in Medicinal Chemistry. Available at: [Link]

-

PubMed. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine. Available at: [Link]

-

Wikipedia. (n.d.). Adamantane. Available at: [Link]

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]

-

Pharmacia. (2023, October 11). Adamantane-containing drug delivery systems. Available at: [Link]

-

NIH. (n.d.). 1-(Bromomethyl)adamantane. PMC. Available at: [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 1822-25-9 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Data for 1-Bromo-3-(bromomethyl)adamantane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-(bromomethyl)adamantane (CAS No. 1822-25-9), a key intermediate in pharmaceutical and materials science research.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive analysis based on well-established spectroscopic principles and data from closely related adamantane derivatives to offer a robust framework for the characterization of this molecule.

Introduction

Molecular Structure and Key Features

The unique three-dimensional structure of the adamantane core dictates the chemical environment of each atom, leading to a characteristic spectroscopic fingerprint. The presence of a bromine atom at a bridgehead position (C1) and a bromomethyl group at another bridgehead position (C3) introduces specific electronic effects that influence the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The experimental protocol for acquiring such data would typically involve dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent like chloroform-d (CDCl₃) in a 5 mm NMR tube.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a set of complex multiplets for the adamantane cage protons and a distinct singlet for the bromomethyl protons. The chemical shifts are influenced by the electronegativity of the bromine atoms and the rigid geometry of the adamantane skeleton. Based on data for 1-bromoadamantane, where adamantyl protons appear at δ 2.37, 2.10, and 1.73 ppm, the introduction of a bromomethyl group at the C3 position will further deshield adjacent protons.[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₂Br | ~3.3 - 3.5 | Singlet | 2H |

| Adamantane CH | ~2.4 - 2.6 | Multiplet | 2H |

| Adamantane CH₂ | ~1.7 - 2.2 | Multiplet | 12H |

Causality in Proton Chemical Shifts:

-

CH₂Br Protons: These protons are directly attached to a carbon bearing a highly electronegative bromine atom, causing a significant downfield shift into the 3.3-3.5 ppm range. Due to the free rotation around the C-C bond and the distance from other protons, this signal is expected to be a sharp singlet.

-

Adamantane Protons: The protons on the adamantane cage will appear as a series of broad and overlapping multiplets. The protons closer to the two bromine substituents will be more deshielded and resonate at a lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The high symmetry of the adamantane core is reduced by the two different substituents, leading to a greater number of distinct carbon signals than in unsubstituted adamantane. The chemical shifts can be predicted by considering the additivity of substituent effects.[4]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br (C1) | ~65 - 70 |

| C-CH₂Br (C3) | ~45 - 50 |

| CH₂Br | ~35 - 40 |

| Adamantane CH | ~40 - 50 |

| Adamantane CH₂ | ~30 - 40 |

Rationale for Carbon Chemical Shifts:

-

C1 and C3: The bridgehead carbons directly attached to the electron-withdrawing bromine (C1) and bromomethyl (C3) groups are expected to be significantly deshielded.

-

CH₂Br Carbon: The carbon of the bromomethyl group will also be downfield due to the attached bromine.

-

Adamantane Cage Carbons: The remaining methine (CH) and methylene (CH₂) carbons of the adamantane framework will have characteristic shifts, with those in closer proximity to the substituents appearing at a lower field.

Caption: Standard workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.[2]

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in three peaks at m/z 306, 308, and 310 in a ratio of approximately 1:2:1.

-

Key Fragments:

-

[M-Br]⁺: Loss of a bromine radical is a common fragmentation pathway for bromoalkanes, which would result in an ion cluster around m/z 227 and 229.

-

[M-CH₂Br]⁺: Loss of the bromomethyl group would lead to a fragment at m/z 214 and 216.

-

[C₁₀H₁₄Br]⁺: This corresponds to the bromoadamantyl cation.

-

[C₁₀H₁₅]⁺: The adamantyl cation at m/z 135 is a very stable and often the base peak in the mass spectra of adamantane derivatives.[5]

-

| Ion | Predicted m/z | Notes |

| [M]⁺ | 306, 308, 310 | Molecular ion cluster (1:2:1 ratio) |

| [M-Br]⁺ | 227, 229 | Loss of a bromine atom |

| [M-CH₂Br]⁺ | 214, 216 | Loss of the bromomethyl group |

| [C₁₀H₁₅]⁺ | 135 | Adamantyl cation (likely base peak) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the vibrational modes of the adamantane cage and the C-Br bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2850 - 2950 | C-H (alkane) stretching | Strong |

| 1450 - 1470 | C-H bending | Medium |

| ~1220 | CH₂-Br scissoring | Medium |

| 500 - 650 | C-Br stretching | Strong |

Interpretation of IR Data:

-

The strong absorptions in the 2850-2950 cm⁻¹ region are characteristic of the C-H stretching vibrations of the adamantane framework.

-

The C-H bending vibrations will appear in the fingerprint region.

-

A key feature will be the strong absorption band in the lower frequency region (500-650 cm⁻¹) corresponding to the C-Br stretching vibrations of both the tertiary and primary alkyl bromides.

Experimental Protocols

For the purpose of validation, the following general experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of chloroform-d (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Employ a standard single-pulse sequence with a 45° pulse angle and a recycle delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Ionization: Set the electron energy to the standard 70 eV.

-

Analysis: Separate the ions in a quadrupole mass analyzer.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the 4000-400 cm⁻¹ range.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles and comparative data from related adamantane derivatives, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable resource for researchers in the positive identification and quality assessment of this important synthetic intermediate, thereby ensuring the integrity of subsequent research and development activities.

References

- Lippmaa, E., et al. (1971). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 4(2), 153-159.

-

PubChem. (n.d.). 1-Bromoadamantane. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1-Bromoadamantane. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)adamantane. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). This compound, CasNo.1822-25-9. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1-Bromoadamantane. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Bromoadamantane. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Bromoadamantane - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Butane, 1-bromo-3-methyl-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

-

ResearchGate. (n.d.). Characteristic motions in the three phases of 1-bromo-adamantane. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dibromoadamantane. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(bromomethyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-bromo-3-(bromomethyl)adamantane, a specialized adamantane derivative with significant potential in medicinal chemistry and materials science. Given the absence of a direct, one-pot synthesis in publicly available literature, this document outlines a rational, multi-step approach commencing from the readily available 1,3-adamantanedimethanol. The proposed pathway is grounded in well-established organohalogen chemistry, including the Appel reaction and free-radical bromination, with a focus on achieving the desired dissymmetric substitution pattern. Each step is detailed with mechanistic insights, experimental protocols, and considerations for reaction control and product purification. This guide is intended to serve as a foundational resource for researchers seeking to synthesize this and other selectively functionalized adamantane scaffolds.

Introduction: The Significance of the Adamantane Scaffold

Adamantane and its derivatives have garnered substantial interest in the field of drug discovery and materials science due to their unique structural properties. The rigid, lipophilic, and three-dimensional nature of the adamantane cage imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved cell membrane permeability.[1] The targeted synthesis of dissymmetrically substituted adamantanes, such as this compound, provides valuable building blocks for the construction of complex molecules with tailored biological activities and material properties.[2] The presence of two distinct bromine functionalities—a tertiary bromide at a bridgehead position and a primary bromide on a methyl substituent—allows for orthogonal chemical modifications, making it a versatile intermediate for further synthetic elaboration.[2]

Proposed Synthetic Pathway: A Stepwise Approach

The synthesis of this compound presents a unique challenge in regioselectivity. The proposed pathway commences with 1,3-adamantanedimethanol, a commercially available starting material, and proceeds through a two-step sequence involving the conversion of both hydroxyl groups to bromomethyl groups, followed by a selective free-radical bromination at a bridgehead position.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound from 1,3-adamantanedimethanol.

Step 1: Synthesis of 1,3-Bis(bromomethyl)adamantane

The initial step involves the conversion of the diol, 1,3-adamantanedimethanol, to the corresponding dibromide, 1,3-bis(bromomethyl)adamantane. The Appel reaction is a well-established and mild method for converting primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine and a carbon tetrahalide.[3][4] This reaction proceeds with high yields and is suitable for substrates with various functional groups.

Mechanistic Rationale

The Appel reaction mechanism begins with the formation of a phosphonium salt from triphenylphosphine and carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an alkoxyphosphonium intermediate. A subsequent intramolecular SN2 reaction, with bromide as the nucleophile, displaces triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward, to yield the alkyl bromide.[5]

Experimental Protocol: Appel Reaction

| Parameter | Value |

| Starting Material | 1,3-Adamantanedimethanol |

| Reagents | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Filtration, washing with saturated NaHCO₃ and brine, drying over Na₂SO₄ |

| Purification | Column chromatography on silica gel |

| Expected Yield | >90% |

Step-by-Step Methodology:

-

To a solution of 1,3-adamantanedimethanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (2.2 eq).

-

Slowly add a solution of carbon tetrabromide (2.2 eq) in dichloromethane dropwise to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3-bis(bromomethyl)adamantane.

Step 2: Selective Free-Radical Bromination

The second and more challenging step is the selective introduction of a bromine atom at one of the tertiary bridgehead positions of 1,3-bis(bromomethyl)adamantane. Free-radical bromination is a classic method for the halogenation of alkanes and is known to exhibit a high degree of selectivity for the substitution of tertiary C-H bonds over secondary and primary C-H bonds.[6][7]

Mechanistic Rationale and Selectivity

The mechanism of free-radical bromination involves three key stages: initiation, propagation, and termination.[6]

-

Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond, typically induced by UV light (hν) or a radical initiator, to generate two bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the adamantane core to form HBr and an adamantyl radical. This step is highly selective for the tertiary C-H bond due to the greater stability of the resulting tertiary radical compared to a secondary or primary radical. The adamantyl radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction terminates when two radicals combine.

The high selectivity of bromination for the most substituted carbon is a well-documented phenomenon and is attributed to the endothermic nature of the hydrogen abstraction step by a bromine radical. According to Hammond's postulate, the transition state for this step resembles the products (the alkyl radical and HBr), and thus, the stability of the resulting radical has a significant influence on the activation energy.[7]

Experimental Protocol: Free-Radical Bromination

| Parameter | Value |

| Starting Material | 1,3-Bis(bromomethyl)adamantane |

| Reagents | Bromine (Br₂) |

| Solvent | Carbon tetrachloride (CCl₄) or neat |

| Initiator | UV light (photochemical) |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Quenching with Na₂S₂O₃ solution, extraction, washing, and drying |

| Purification | Recrystallization or column chromatography |

| Expected Yield | Moderate to good, depending on selectivity |

Step-by-Step Methodology:

-

A solution of 1,3-bis(bromomethyl)adamantane (1.0 eq) in a suitable solvent such as carbon tetrachloride (or neat) is placed in a quartz reaction vessel.

-

Elemental bromine (1.1 eq) is added to the solution.

-

The reaction mixture is heated to reflux while being irradiated with a UV lamp.

-

The reaction progress is monitored by Gas Chromatography (GC) or TLC to maximize the formation of the desired monobrominated product and minimize the formation of di- and polybrominated byproducts.

-

After completion, the reaction mixture is cooled to room temperature and the excess bromine is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to isolate this compound.

Conclusion and Future Perspectives

The proposed two-step synthesis of this compound provides a logical and experimentally feasible route to this valuable, dissymmetrically substituted adamantane derivative. The pathway leverages well-understood and reliable reactions, offering a solid foundation for its practical implementation in a research setting. Further optimization of the free-radical bromination step to enhance selectivity and yield will be a critical aspect of scaling up the production of this compound. The availability of this compound will undoubtedly facilitate the development of novel pharmaceuticals and advanced materials by providing a versatile platform for molecular design and synthesis.

References

- BenchChem. (2025). Application Notes and Protocols: 1-Iodoadamantane in the Synthesis of Pharmaceutical Intermediates.

-

Wikipedia. (2023). Appel reaction. Retrieved from [Link]

-

MDPI. (2021). Enantioselective Desymmetrization of 1,3‐Disubstituted Adamantane Derivatives. Retrieved from [Link]

-

Chem-Station. (2014). Appel Reaction. Retrieved from [Link]

- Google Patents. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

- Google Patents. (2019). Preparation method of 1-bromoadamantane.

-

Organic Chemistry Portal. (2023). Appel Reaction. Retrieved from [Link]

- Google Patents. (2010). An improved process for the preparation of 1-bromo-3,5-dimethyl adamantane.

- Google Patents. (1971). Bridgehead bromo-chloro adamantanes and their preparation.

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

NROChemistry. (2020). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromoadamantane. Retrieved from [Link]

-

Pearson+. (2024). Show how free-radical halogenation might be used to synthesize.... Retrieved from [Link]

- Google Patents. (2011). 1-bromoadamantane synthesis method.

-

Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 4. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]

- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 6. [Synthesis of 1,3-disubstituted adamantanes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Cage: A Nexus of Stability and Reactivity for the Carbon-Bromine Bond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Landscape of the Adamantane Scaffold

Adamantane, the smallest diamondoid, presents a fascinating molecular architecture that has captivated chemists since its discovery.[1] Its perfectly symmetrical, strain-free cage structure, composed of three fused cyclohexane rings in a chair conformation, imparts exceptional thermal and chemical stability. This rigidity, however, is not synonymous with inertness. The introduction of a bromine atom at a bridgehead position (C1) creates a focal point of reactivity on this otherwise robust scaffold. The carbon-bromine bond in 1-bromoadamantane and its derivatives is a gateway to a vast array of functionalizations, making these compounds invaluable building blocks in medicinal chemistry and materials science.[2] The unique steric and electronic environment of the adamantane cage dictates the reactivity of the C-Br bond, leading to highly predictable and often unique chemical behavior. This guide provides an in-depth exploration of the factors governing the reactivity of the carbon-bromine bond in adamantanes, the types of reactions it undergoes, and its strategic application in the synthesis of pharmacologically active agents.

The adamantane moiety's journey into drug discovery was propelled by the successful introduction of amantadine as an antiviral agent.[1] Its lipophilic nature and rigid structure are key attributes that medicinal chemists leverage to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The adamantane cage can act as a bulky, space-filling group to probe receptor binding pockets, improve metabolic stability by shielding adjacent functional groups, and increase lipophilicity to enhance blood-brain barrier penetration.[2] Understanding the reactivity of the C-Br bond is therefore paramount for harnessing the full potential of the adamantane scaffold in the design of novel therapeutics.

The Heart of the Matter: Reactivity of the Bridgehead Carbon-Bromine Bond

The reactivity of the C-Br bond in 1-bromoadamantane is fundamentally different from that of typical tertiary alkyl halides. This difference is a direct consequence of the unique geometry of the adamantane cage.

The Dominance of the S(_N)1 Pathway: A Tale of a Stable Cation

Nucleophilic substitution reactions of 1-bromoadamantane proceed almost exclusively through a unimolecular (S(_N)1) mechanism.[3] The rate-determining step is the dissociation of the C-Br bond to form a tertiary carbocation at the bridgehead position.

The adamantyl cation exhibits remarkable stability, a key factor driving the S(_N)1 pathway. This stability arises from the delocalization of the positive charge through hyperconjugation with the surrounding C-C and C-H bonds of the cage structure. X-ray crystallographic studies have provided experimental evidence for this, showing a shortening of the C-C bonds adjacent to the cationic center and a lengthening of the C-C bonds that can overlap with the empty p-orbital of the carbocation.

The rigid, cage-like structure of adamantane completely prevents backside attack by a nucleophile, which is a prerequisite for the concerted bimolecular (S(_N)2) mechanism. The three cyclohexane rings fused in a chair conformation effectively shield the carbon atom bearing the bromine from any incoming nucleophile from the rear.

Factors Influencing S(_N)1 Reactivity

The rate of S(_N)1 reactions of 1-bromoadamantane is influenced by several factors:

-

Solvent Polarity: Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting S(_N)1 reactions. They can solvate both the departing bromide anion and the intermediate carbocation, thereby lowering the activation energy of the rate-determining step.

-

Leaving Group Ability: The nature of the halogen atom significantly affects the reaction rate. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. Consequently, 1-bromoadamantane undergoes solvolysis much faster than 1-chloroadamantane.

-

Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on the adamantane cage can influence the stability of the carbocation intermediate and thus the reaction rate. Electron-donating groups, such as alkyl groups, stabilize the carbocation through inductive effects and hyperconjugation, accelerating the reaction. Conversely, electron-withdrawing groups destabilize the carbocation and retard the reaction.

The Unfavorable Nature of Elimination Reactions

Elimination reactions (E1 and E2) are generally not favored for 1-bromoadamantane. The E2 mechanism requires an anti-periplanar arrangement of a β-hydrogen and the leaving group, a conformation that is geometrically impossible in the rigid adamantane framework. While the E1 mechanism shares the same carbocation intermediate as the S(_N)1 reaction, the formation of a double bond at the bridgehead position (Bredt's rule) would introduce significant ring strain, making this pathway energetically unfavorable.

A Walk Through Key Reactions and Protocols

The predictable S(_N)1 reactivity of 1-bromoadamantane makes it a versatile substrate for a wide range of nucleophilic substitution reactions.

Solvolysis: A Classic Example

The reaction of 1-bromoadamantane with a solvent that also acts as a nucleophile is termed solvolysis. This is a cornerstone reaction for studying S(_N)1 mechanisms.

Experimental Protocol: Solvolysis of 1-Bromoadamantane in Aqueous Ethanol

-

Reaction Setup: Prepare a solution of 1-bromoadamantane in a mixture of ethanol and water (e.g., 80:20 v/v).

-

Temperature Control: Maintain the reaction mixture at a constant temperature (e.g., 50 °C) in a water bath.

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically titrating the liberated hydrobromic acid (HBr) with a standardized solution of sodium hydroxide, using a suitable indicator like phenolphthalein.

-

Work-up: Once the reaction is complete, the product, 1-adamantanol, can be isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent like diethyl ether. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or sublimation.

Synthesis of Pharmacologically Active Aminoadamantanes

The introduction of an amino group onto the adamantane scaffold is a crucial step in the synthesis of several important drugs.

The Ritter Reaction: A Pathway to Amides and Amines

The Ritter reaction provides an efficient method for the synthesis of N-substituted amides from nitriles and carbocation precursors.[4][5] 1-Bromoadamantane, in the presence of a strong acid, generates the adamantyl cation, which is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis yields the corresponding N-(1-adamantyl)acetamide, which can be further hydrolyzed to 1-aminoadamantane (amantadine).

Experimental Protocol: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

-

Ritter Reaction: In a reaction vessel, dissolve 1-bromoadamantane in a mixture of acetonitrile and a strong acid, such as concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature (e.g., 40-50 °C) and monitored by TLC until the starting material is consumed.

-

Hydrolysis of the Amide: The resulting N-(1-adamantyl)acetamide is then hydrolyzed to 1-aminoadamantane by heating with a strong base, such as potassium hydroxide, in a suitable solvent like ethylene glycol.

-

Salt Formation: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then treated with hydrochloric acid to precipitate amantadine hydrochloride. The solid product is collected by filtration, washed, and dried.

Direct Amination for the Synthesis of Memantine

Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, can be synthesized from 1-bromo-3,5-dimethyladamantane via direct amination.

Experimental Protocol: Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane

-

Amination: 1-Bromo-3,5-dimethyladamantane is heated with an aminating agent, such as formamide or urea, in the presence of a strong acid.[6]

-

Hydrolysis: The resulting formamide or urea derivative is then hydrolyzed under acidic or basic conditions to yield memantine.

-

Purification: The crude memantine is purified, often by conversion to its hydrochloride salt and subsequent recrystallization.

Free Radical Reactions: An Alternative Pathway

While ionic reactions dominate the chemistry of the C-Br bond in adamantanes, free radical pathways can also be initiated, typically under photochemical or thermal conditions with a radical initiator.

Free Radical Bromination

The bridgehead C-H bonds of adamantane are susceptible to free radical substitution. The reaction of adamantane with bromine under UV light or in the presence of a radical initiator leads to the formation of 1-bromoadamantane. The reaction proceeds via a chain mechanism involving the formation of an adamantyl radical. The tertiary adamantyl radical is more stable than the secondary radical, leading to high selectivity for substitution at the bridgehead position.

Data at a Glance: Spectroscopic and Reactivity Data

Precise characterization of adamantane derivatives is crucial for research and development. The following tables summarize key spectroscopic data for 1-bromoadamantane and its common derivatives, as well as a qualitative comparison of reactivity.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | ¹H NMR | ¹³C NMR |

| 1-Bromoadamantane | 2.37 (br s, 3H), 2.10 (br s, 6H), 1.73 (br s, 6H) | 68.5 (C-Br), 48.9 (CH), 40.1 (CH₂), 35.6 (CH₂) |

| 1-Adamantanol | 2.15 (br s, 3H), 1.75 (br s, 6H), 1.65 (br s, 6H), 1.55 (s, 1H, OH) | 68.2 (C-OH), 45.6 (CH), 36.3 (CH₂), 30.8 (CH₂) |

| 1-Aminoadamantane | 2.05 (br s, 3H), 1.68 (br s, 6H), 1.59 (br s, 6H), 1.35 (s, 2H, NH₂) | 51.0 (C-N), 48.0 (CH), 36.8 (CH₂), 30.0 (CH₂) |

Table 2: Qualitative Reactivity of 1-Haloadamantanes in S(_N)1 Reactions

| Substrate | Leaving Group | Relative Rate |

| 1-Iodoadamantane | I⁻ | Fastest |

| 1-Bromoadamantane | Br⁻ | Fast |

| 1-Chloroadamantane | Cl⁻ | Slow |

| 1-Fluoroadamantane | F⁻ | Very Slow |

Conclusion: A Versatile Tool for Molecular Engineering

The carbon-bromine bond on an adamantane scaffold is more than just a simple functional group; it is a strategic tool for molecular design and synthesis. Its reactivity is governed by the unique and unyielding geometry of the adamantane cage, which overwhelmingly favors the S(_N)1 pathway, leading to predictable and high-yielding transformations. This predictable reactivity, coupled with the desirable physicochemical properties of the adamantane moiety, has cemented the role of bromoadamantanes as indispensable intermediates in the synthesis of a wide range of molecules, from fundamental research curiosities to life-changing pharmaceuticals. As the quest for novel therapeutics and advanced materials continues, the strategic manipulation of the carbon-bromine bond in adamantanes will undoubtedly remain a key focus for researchers and drug development professionals, enabling the construction of complex molecular architectures with tailored properties and functions. The "lipophilic bullet" is not just a passive scaffold but a reactive platform for innovation.[1]

References

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

-

Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. SciSpace. [Link]

-

1-Bromoadamantane | C10H15Br | CID 79106. PubChem - NIH. [Link]

-

1-Adamantanol | C10H16O | CID 64152. PubChem - NIH. [Link]

-

The adamantane scaffold: Beyond a lipophilic moiety. PubMed. [Link]

-

The Ritter reaction mechanism for the synthesis of... ResearchGate. [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

-

13C NMR spectra of adamantane derivatives. ScienceDirect. [Link]

-

Carbon-carbon bond formation by radical addition-fragmentation reactions of O-alkylated enols. PubMed. [Link]

-

SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. BYJU'S. [Link]

-

Ritter Reaction. NROChemistry. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 4. Ritter Reaction | NROChemistry [nrochemistry.com]

- 5. Ritter Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Brominated Adamantanes

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the quantum chemical landscape of brominated adamantanes. This guide is designed not as a rigid set of instructions, but as a strategic manual to empower researchers in computational chemistry, medicinal chemistry, and materials science. We will delve into the theoretical underpinnings and practical applications of quantum chemical calculations, providing you with the rationale to make informed decisions for your own research on these fascinating and highly versatile molecules. The adamantane cage, with its unique rigidity and three-dimensional structure, presents both opportunities and challenges when substituted with heavy atoms like bromine.[1][2] Understanding the electronic structure, reactivity, and spectroscopic properties of these derivatives through computation is paramount for their application in drug design and novel materials.[1][3][4]

The Strategic Imperative: Why Use Quantum Chemistry for Brominated Adamantanes?

The incorporation of an adamantane moiety can enhance the lipophilicity and metabolic stability of drug candidates.[2][4] Bromination of the adamantane core further modulates these properties and provides a handle for subsequent chemical modifications.[4] Quantum chemical calculations offer a powerful lens to investigate these molecules in silico, providing insights that are often difficult or impossible to obtain through experimental means alone.

Here's what we can achieve:

-

Elucidation of 3D Structure and Conformational Analysis: While adamantane itself is rigid, the bromine substituent and any other functional groups can influence the overall geometry.[5]

-

Prediction of Spectroscopic Properties: Accurately predicting NMR, IR, and UV-Vis spectra can aid in the identification and characterization of novel brominated adamantane derivatives.

-